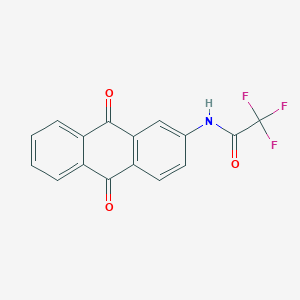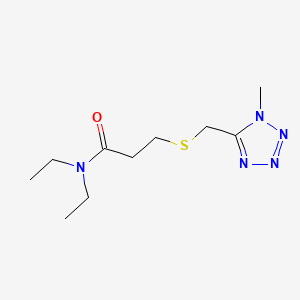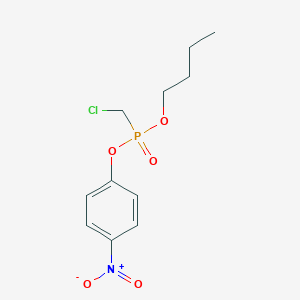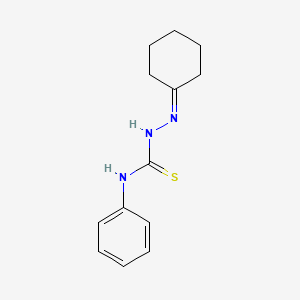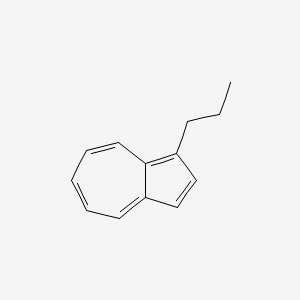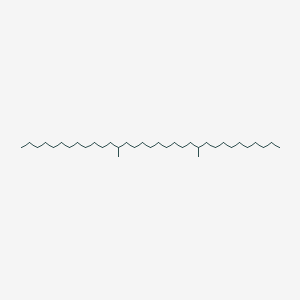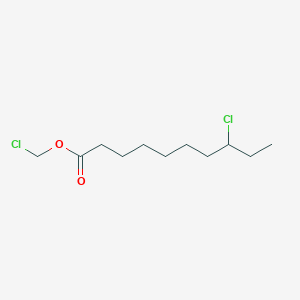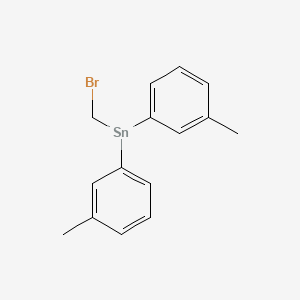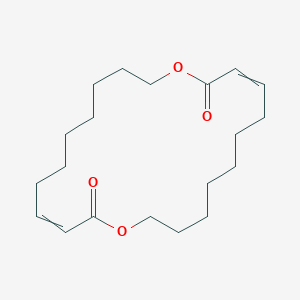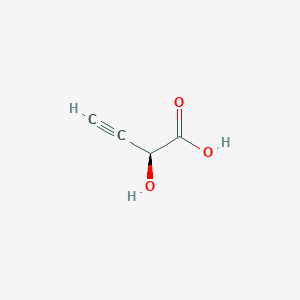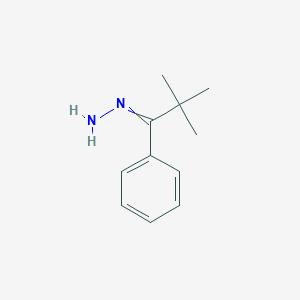
(2,2-Dimethyl-1-phenylpropylidene)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,2-Dimethyl-1-phenylpropylidene)hydrazine is an organic compound characterized by its unique structure, which includes a hydrazine functional group attached to a phenylpropylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,2-Dimethyl-1-phenylpropylidene)hydrazine typically involves the reaction of a ketone or aldehyde with hydrazine. One common method is the formation of hydrazones, where the carbonyl compound reacts with hydrazine under acidic or basic conditions to form the desired hydrazone derivative . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, potentially involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(2,2-Dimethyl-1-phenylpropylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or other oxidized derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydrazine group can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions may involve halides or other electrophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oximes, while reduction could produce amines. Substitution reactions typically result in the formation of new hydrazine derivatives.
Aplicaciones Científicas De Investigación
(2,2-Dimethyl-1-phenylpropylidene)hydrazine has several applications in scientific research:
Biology: The compound may be used in studies involving enzyme inhibition or as a precursor for biologically active molecules.
Medicine: Research into potential therapeutic applications, such as anticancer or antimicrobial agents, may involve this compound.
Industry: It can be used in the production of polymers, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (2,2-Dimethyl-1-phenylpropylidene)hydrazine involves its reactivity with various molecular targets. The hydrazine group can act as a nucleophile, attacking electrophilic centers in other molecules. This reactivity is crucial in its role in forming hydrazones and other derivatives. The molecular pathways involved may include nucleophilic addition and substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
Hydrazine: A simpler compound with similar reactivity but lacking the phenylpropylidene moiety.
Dimethylhydrazine: Another related compound with two methyl groups attached to the hydrazine.
Phenylhydrazine: Contains a phenyl group attached to the hydrazine, similar to (2,2-Dimethyl-1-phenylpropylidene)hydrazine but without the dimethyl groups.
Uniqueness
This compound is unique due to its specific structure, which combines the reactivity of hydrazine with the stability and electronic properties of the phenylpropylidene group.
Propiedades
Número CAS |
79289-77-3 |
|---|---|
Fórmula molecular |
C11H16N2 |
Peso molecular |
176.26 g/mol |
Nombre IUPAC |
(2,2-dimethyl-1-phenylpropylidene)hydrazine |
InChI |
InChI=1S/C11H16N2/c1-11(2,3)10(13-12)9-7-5-4-6-8-9/h4-8H,12H2,1-3H3 |
Clave InChI |
DGIBLDZAGWNFQU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C(=NN)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


